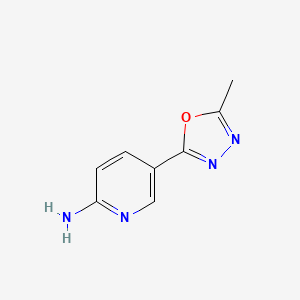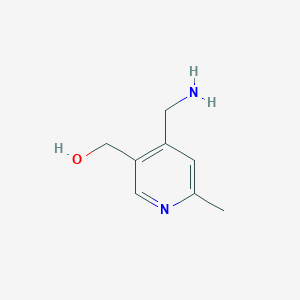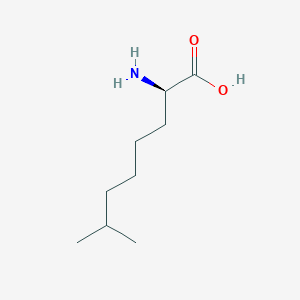
2-(4-Chloro-2-fluoro-6-iodophenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-2-fluoro-6-iodophenyl)acetic acid is an organic compound that belongs to the class of phenylacetic acids. This compound is characterized by the presence of chloro, fluoro, and iodo substituents on the phenyl ring, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-fluoro-6-iodophenyl)acetic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-iodobenzyl cyanide with appropriate reagents to introduce the chloro and fluoro substituents. The reaction conditions typically involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chloro-2-fluoro-6-iodophenyl)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Suzuki–Miyaura coupling, are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted phenylacetic acids, while substitution reactions can introduce different functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-2-fluoro-6-iodophenyl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Chloro-2-fluoro-6-iodophenyl)acetic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity is believed to be mediated through the inhibition of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory prostaglandins . The presence of halogen substituents may also influence its binding affinity and selectivity for these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodophenylacetic Acid: Shares the iodo substituent but lacks the chloro and fluoro groups.
2-Chloro-4-fluorophenylacetic Acid: Contains chloro and fluoro substituents but lacks the iodo group.
4-Iodophenylacetic Acid: Contains the iodo group but lacks the chloro and fluoro substituents.
Uniqueness
2-(4-Chloro-2-fluoro-6-iodophenyl)acetic acid is unique due to the combination of chloro, fluoro, and iodo substituents on the phenyl ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H5ClFIO2 |
|---|---|
Molekulargewicht |
314.48 g/mol |
IUPAC-Name |
2-(4-chloro-2-fluoro-6-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H5ClFIO2/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2H,3H2,(H,12,13) |
InChI-Schlüssel |
XNMRPLDJNOREMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)CC(=O)O)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


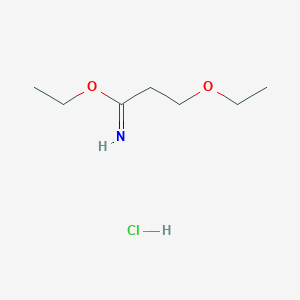
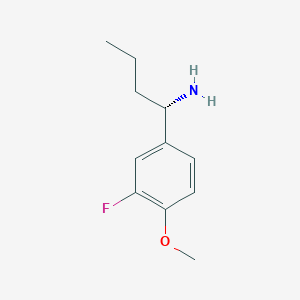

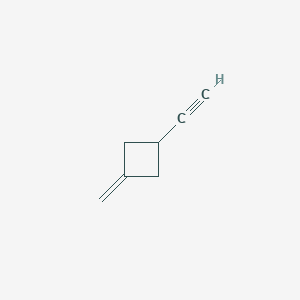
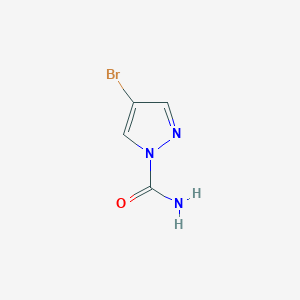
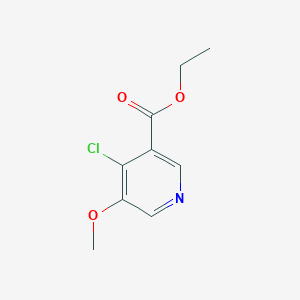
![7-Methyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12974582.png)
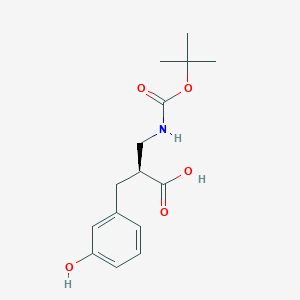
![3-(4-Bromophenyl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12974602.png)
![7-Bromopyrrolo[1,2-a]quinoxaline](/img/structure/B12974609.png)
